molecular formula C9H16N2O2 B13817464 2,9-diazaspiro[4.5]decane-2-carboxylic acid

2,9-diazaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B13817464
M. Wt: 184.24 g/mol
InChI Key: SUUOTUHNULFDRE-UHFFFAOYSA-N
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Description

2,9-Diazaspiro[45]decane-2-carboxylic acid is a spirocyclic compound featuring a unique structure with two nitrogen atoms incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-diazaspiro[4.5]decane-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,9-diazaspiro[4.5]decane-2-methanol with tert-butyric acid chloride to produce the corresponding esterification product . Another method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate and triphenylphosphine to afford diazaspiro[4.5]decane with exocyclic double bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the methods mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,9-Diazaspiro[4.5]decane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spiro ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spiro compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2,9-Diazaspiro[4.5]decane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,9-diazaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition is achieved through binding to the active site of the kinase, preventing its phosphorylation and subsequent signaling events.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Diazaspiro[4.5]decane-2-carboxylic acid is unique due to its specific nitrogen positioning within the spiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for developing new compounds with targeted biological activities.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2,9-diazaspiro[4.5]decane-2-carboxylic acid

InChI

InChI=1S/C9H16N2O2/c12-8(13)11-5-3-9(7-11)2-1-4-10-6-9/h10H,1-7H2,(H,12,13)

InChI Key

SUUOTUHNULFDRE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)O)CNC1

Origin of Product

United States

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